L-Valine, L-phenylalanyl-L-leucyl-L-valyl-L-prolyl-L-prolyl-
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Overview
Description
L-Valine, L-phenylalanyl-L-leucyl-L-valyl-L-prolyl-L-prolyl- is a complex peptide composed of multiple amino acids. This compound is part of a larger class of peptides that play crucial roles in various biological processes. Each amino acid in this sequence contributes to the overall structure and function of the peptide, making it a subject of interest in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-phenylalanyl-L-leucyl-L-valyl-L-prolyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Valine, L-phenylalanyl-L-leucyl-L-valyl-L-prolyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues like methionine or cysteine if present in the sequence.
Reduction: Disulfide bonds, if any, can be reduced to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under controlled conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
L-Valine, L-phenylalanyl-L-leucyl-L-valyl-L-prolyl-L-prolyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and biocompatible polymers.
Mechanism of Action
The mechanism of action of L-Valine, L-phenylalanyl-L-leucyl-L-valyl-L-prolyl-L-prolyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-phenylalanine: A dipeptide with similar structural features.
L-Valyl-L-leucine: Another dipeptide with comparable properties.
L-phenylalanyl-L-proline: Shares some functional characteristics with the target peptide.
Uniqueness
L-Valine, L-phenylalanyl-L-leucyl-L-valyl-L-prolyl-L-prolyl- is unique due to its specific sequence and the presence of multiple proline residues, which can induce distinct structural conformations. This uniqueness makes it a valuable compound for studying peptide structure-function relationships and developing novel therapeutic agents.
Properties
CAS No. |
630105-81-6 |
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Molecular Formula |
C35H54N6O7 |
Molecular Weight |
670.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C35H54N6O7/c1-20(2)18-25(37-30(42)24(36)19-23-12-8-7-9-13-23)31(43)38-28(21(3)4)34(46)41-17-11-15-27(41)33(45)40-16-10-14-26(40)32(44)39-29(22(5)6)35(47)48/h7-9,12-13,20-22,24-29H,10-11,14-19,36H2,1-6H3,(H,37,42)(H,38,43)(H,39,44)(H,47,48)/t24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
XBJNQPCSOLUHLH-AQRCPPRCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N |
Origin of Product |
United States |
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